 
            | REACTION_CXSMILES | [O-]P([O-])([O-])=O.[K+].[K+].[K+].[I:9][C:10]1[CH:11]=[C:12]([CH3:17])[CH:13]=[C:14]([CH3:16])[CH:15]=1.[CH3:18][NH:19][CH:20]=[O:21].[CH3:22][NH:23][CH2:24][CH2:25][NH:26][CH3:27].[C:28]1([CH3:34])[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>[Cu].[Cu]I.Cl[Cu].CC([O-])=O.CC([O-])=O.[Cu+2]>[I:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[CH:11]=1.[CH3:18][NH:19][CH:20]=[O:21].[CH3:22][NH:23][CH2:24][CH2:25][NH:26][CH3:27].[CH3:14][CH2:15][CH2:10][CH2:11][CH2:12][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:28][CH3:34] |f:0.1.2.3,11.12.13| | 
| Name | |
| Quantity | 
                                                                                    15 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)C                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            CuCl2                                                                                                                                                                     | 
| Quantity | 
                                                                                    6.8 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            CuSO4.5H2O                                                                                                                                                                     | 
| Quantity | 
                                                                                    12.5 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            Cu(II) acetylacetonate                                                                                                                                                                     | 
| Quantity | 
                                                                                    13.1 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            Teflon                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            stock solution                                                                                                                                                                     | 
| Quantity | 
                                                                                    1.28 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    1 mmol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    IC=1C=C(C=C(C1)C)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    1.2 mmol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CNC=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0.1 mmol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CNCCNC                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            copper                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Cu]                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            CuI                                                                                                                                                                     | 
| Quantity | 
                                                                                    9.6 mg                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Cu]I                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            CuCl                                                                                                                                                                     | 
| Quantity | 
                                                                                    5 mg                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    Cl[Cu]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    9.1 mg                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    CC(=O)[O-].CC(=O)[O-].[Cu+2]                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            Nine                                                                                                                                                                     | 
| Quantity | 
                                                                                    15 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            Teflon                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            K3PO4                                                                                                                                                                     | 
| Quantity | 
                                                                                    430 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [O-]P(=O)([O-])[O-].[K+].[K+].[K+]                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            copper                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Cu]                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            bronze                                                                                                                                                                     | 
| Quantity | 
                                                                                    3.2 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            CuSCN                                                                                                                                                                     | 
| Quantity | 
                                                                                    6.1 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            Cu2O                                                                                                                                                                     | 
| Quantity | 
                                                                                    3.6 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                80 (± 5) °C                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                were stirred in a 80±5° C. oil bath for 7 h                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                Each test tube was closed with an open-top screw                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                cap                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                evacuated through a 21-gauge needle                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                to seal the injection spot                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                to reach room temperature                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the screw caps were removed                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                ethyl acetate (2 mL) was added                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL)                                                                             | 
| Reaction Time | 7 h | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    IC=1C=C(C=C(C1)C)C                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: AMOUNT | 15 mmol | |
| AMOUNT: VOLUME | 2.16 mL | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    CNC=O                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: AMOUNT | 18.1 mmol | |
| AMOUNT: VOLUME | 1.06 mL | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    CNCCNC                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: AMOUNT | 1.5 mmol | |
| AMOUNT: VOLUME | 160 μL | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    CCCCCCCCCCCC                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: VOLUME | 0.68 mL | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. | 
| REACTION_CXSMILES | [O-]P([O-])([O-])=O.[K+].[K+].[K+].[I:9][C:10]1[CH:11]=[C:12]([CH3:17])[CH:13]=[C:14]([CH3:16])[CH:15]=1.[CH3:18][NH:19][CH:20]=[O:21].[CH3:22][NH:23][CH2:24][CH2:25][NH:26][CH3:27].[C:28]1([CH3:34])[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>[Cu].[Cu]I.Cl[Cu].CC([O-])=O.CC([O-])=O.[Cu+2]>[I:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[CH:11]=1.[CH3:18][NH:19][CH:20]=[O:21].[CH3:22][NH:23][CH2:24][CH2:25][NH:26][CH3:27].[CH3:14][CH2:15][CH2:10][CH2:11][CH2:12][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:28][CH3:34] |f:0.1.2.3,11.12.13| | 
| Name | |
| Quantity | 
                                                                                    15 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)C                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            CuCl2                                                                                                                                                                     | 
| Quantity | 
                                                                                    6.8 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            CuSO4.5H2O                                                                                                                                                                     | 
| Quantity | 
                                                                                    12.5 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            Cu(II) acetylacetonate                                                                                                                                                                     | 
| Quantity | 
                                                                                    13.1 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            Teflon                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            stock solution                                                                                                                                                                     | 
| Quantity | 
                                                                                    1.28 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    1 mmol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    IC=1C=C(C=C(C1)C)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    1.2 mmol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CNC=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0.1 mmol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CNCCNC                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            copper                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Cu]                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            CuI                                                                                                                                                                     | 
| Quantity | 
                                                                                    9.6 mg                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Cu]I                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            CuCl                                                                                                                                                                     | 
| Quantity | 
                                                                                    5 mg                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    Cl[Cu]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    9.1 mg                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    CC(=O)[O-].CC(=O)[O-].[Cu+2]                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            Nine                                                                                                                                                                     | 
| Quantity | 
                                                                                    15 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            Teflon                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            K3PO4                                                                                                                                                                     | 
| Quantity | 
                                                                                    430 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [O-]P(=O)([O-])[O-].[K+].[K+].[K+]                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            copper                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Cu]                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            bronze                                                                                                                                                                     | 
| Quantity | 
                                                                                    3.2 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            CuSCN                                                                                                                                                                     | 
| Quantity | 
                                                                                    6.1 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            Cu2O                                                                                                                                                                     | 
| Quantity | 
                                                                                    3.6 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                80 (± 5) °C                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                were stirred in a 80±5° C. oil bath for 7 h                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                Each test tube was closed with an open-top screw                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                cap                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                evacuated through a 21-gauge needle                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                to seal the injection spot                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                to reach room temperature                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the screw caps were removed                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                ethyl acetate (2 mL) was added                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL)                                                                             | 
| Reaction Time | 7 h | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    IC=1C=C(C=C(C1)C)C                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: AMOUNT | 15 mmol | |
| AMOUNT: VOLUME | 2.16 mL | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    CNC=O                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: AMOUNT | 18.1 mmol | |
| AMOUNT: VOLUME | 1.06 mL | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    CNCCNC                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: AMOUNT | 1.5 mmol | |
| AMOUNT: VOLUME | 160 μL | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    CCCCCCCCCCCC                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: VOLUME | 0.68 mL | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. | 
| REACTION_CXSMILES | [O-]P([O-])([O-])=O.[K+].[K+].[K+].[I:9][C:10]1[CH:11]=[C:12]([CH3:17])[CH:13]=[C:14]([CH3:16])[CH:15]=1.[CH3:18][NH:19][CH:20]=[O:21].[CH3:22][NH:23][CH2:24][CH2:25][NH:26][CH3:27].[C:28]1([CH3:34])[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>[Cu].[Cu]I.Cl[Cu].CC([O-])=O.CC([O-])=O.[Cu+2]>[I:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[CH:11]=1.[CH3:18][NH:19][CH:20]=[O:21].[CH3:22][NH:23][CH2:24][CH2:25][NH:26][CH3:27].[CH3:14][CH2:15][CH2:10][CH2:11][CH2:12][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:28][CH3:34] |f:0.1.2.3,11.12.13| | 
| Name | |
| Quantity | 
                                                                                    15 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)C                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            CuCl2                                                                                                                                                                     | 
| Quantity | 
                                                                                    6.8 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            CuSO4.5H2O                                                                                                                                                                     | 
| Quantity | 
                                                                                    12.5 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            Cu(II) acetylacetonate                                                                                                                                                                     | 
| Quantity | 
                                                                                    13.1 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            Teflon                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            stock solution                                                                                                                                                                     | 
| Quantity | 
                                                                                    1.28 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    1 mmol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    IC=1C=C(C=C(C1)C)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    1.2 mmol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CNC=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0.1 mmol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CNCCNC                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            copper                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Cu]                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            CuI                                                                                                                                                                     | 
| Quantity | 
                                                                                    9.6 mg                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Cu]I                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            CuCl                                                                                                                                                                     | 
| Quantity | 
                                                                                    5 mg                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    Cl[Cu]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    9.1 mg                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    CC(=O)[O-].CC(=O)[O-].[Cu+2]                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            Nine                                                                                                                                                                     | 
| Quantity | 
                                                                                    15 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            Teflon                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            K3PO4                                                                                                                                                                     | 
| Quantity | 
                                                                                    430 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [O-]P(=O)([O-])[O-].[K+].[K+].[K+]                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            copper                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Cu]                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            bronze                                                                                                                                                                     | 
| Quantity | 
                                                                                    3.2 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            CuSCN                                                                                                                                                                     | 
| Quantity | 
                                                                                    6.1 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            Cu2O                                                                                                                                                                     | 
| Quantity | 
                                                                                    3.6 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                80 (± 5) °C                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                were stirred in a 80±5° C. oil bath for 7 h                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                Each test tube was closed with an open-top screw                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                cap                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                evacuated through a 21-gauge needle                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                to seal the injection spot                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                to reach room temperature                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the screw caps were removed                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                ethyl acetate (2 mL) was added                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL)                                                                             | 
| Reaction Time | 7 h | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    IC=1C=C(C=C(C1)C)C                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: AMOUNT | 15 mmol | |
| AMOUNT: VOLUME | 2.16 mL | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    CNC=O                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: AMOUNT | 18.1 mmol | |
| AMOUNT: VOLUME | 1.06 mL | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    CNCCNC                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: AMOUNT | 1.5 mmol | |
| AMOUNT: VOLUME | 160 μL | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    CCCCCCCCCCCC                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: VOLUME | 0.68 mL | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. | 
| REACTION_CXSMILES | [O-]P([O-])([O-])=O.[K+].[K+].[K+].[I:9][C:10]1[CH:11]=[C:12]([CH3:17])[CH:13]=[C:14]([CH3:16])[CH:15]=1.[CH3:18][NH:19][CH:20]=[O:21].[CH3:22][NH:23][CH2:24][CH2:25][NH:26][CH3:27].[C:28]1([CH3:34])[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>[Cu].[Cu]I.Cl[Cu].CC([O-])=O.CC([O-])=O.[Cu+2]>[I:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[CH:11]=1.[CH3:18][NH:19][CH:20]=[O:21].[CH3:22][NH:23][CH2:24][CH2:25][NH:26][CH3:27].[CH3:14][CH2:15][CH2:10][CH2:11][CH2:12][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:28][CH3:34] |f:0.1.2.3,11.12.13| | 
| Name | |
| Quantity | 
                                                                                    15 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)C                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            CuCl2                                                                                                                                                                     | 
| Quantity | 
                                                                                    6.8 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            CuSO4.5H2O                                                                                                                                                                     | 
| Quantity | 
                                                                                    12.5 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            Cu(II) acetylacetonate                                                                                                                                                                     | 
| Quantity | 
                                                                                    13.1 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            Teflon                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            stock solution                                                                                                                                                                     | 
| Quantity | 
                                                                                    1.28 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    1 mmol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    IC=1C=C(C=C(C1)C)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    1.2 mmol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CNC=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0.1 mmol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CNCCNC                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            copper                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Cu]                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            CuI                                                                                                                                                                     | 
| Quantity | 
                                                                                    9.6 mg                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Cu]I                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            CuCl                                                                                                                                                                     | 
| Quantity | 
                                                                                    5 mg                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    Cl[Cu]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    9.1 mg                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    CC(=O)[O-].CC(=O)[O-].[Cu+2]                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            Nine                                                                                                                                                                     | 
| Quantity | 
                                                                                    15 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            Teflon                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            K3PO4                                                                                                                                                                     | 
| Quantity | 
                                                                                    430 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [O-]P(=O)([O-])[O-].[K+].[K+].[K+]                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            copper                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Cu]                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            bronze                                                                                                                                                                     | 
| Quantity | 
                                                                                    3.2 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            CuSCN                                                                                                                                                                     | 
| Quantity | 
                                                                                    6.1 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            Cu2O                                                                                                                                                                     | 
| Quantity | 
                                                                                    3.6 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                80 (± 5) °C                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                were stirred in a 80±5° C. oil bath for 7 h                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                Each test tube was closed with an open-top screw                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                cap                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                evacuated through a 21-gauge needle                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                to seal the injection spot                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                to reach room temperature                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the screw caps were removed                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                ethyl acetate (2 mL) was added                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL)                                                                             | 
| Reaction Time | 7 h | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    IC=1C=C(C=C(C1)C)C                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: AMOUNT | 15 mmol | |
| AMOUNT: VOLUME | 2.16 mL | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    CNC=O                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: AMOUNT | 18.1 mmol | |
| AMOUNT: VOLUME | 1.06 mL | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    CNCCNC                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: AMOUNT | 1.5 mmol | |
| AMOUNT: VOLUME | 160 μL | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    CCCCCCCCCCCC                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: VOLUME | 0.68 mL | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |